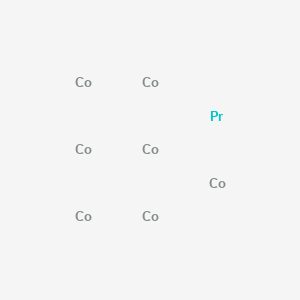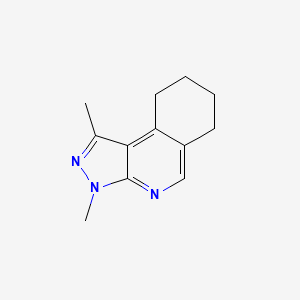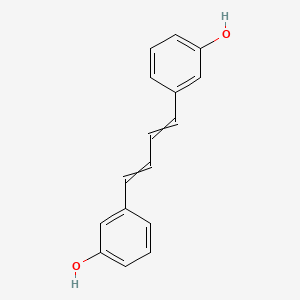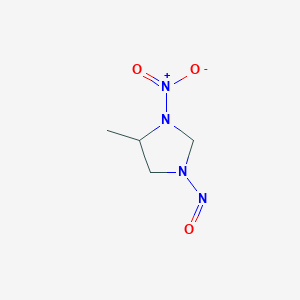
Cobalt;praseodymium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt and praseodymium are two elements that, when combined, form a compound with unique properties and applications. Cobalt is a transition metal known for its magnetic properties and high melting point, while praseodymium is a rare-earth metal with significant magnetic and optical properties. The combination of these two elements results in a compound that is valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cobalt and praseodymium compounds can be synthesized through various methods, including solid-state reactions and sol-gel auto-combustion routes. For instance, cobalt-doped praseodymium orthoferrite can be prepared by the sol-gel auto-combustion method, which involves mixing the metal nitrates with a fuel, followed by combustion to form the desired compound .
Industrial Production Methods: Industrial production of cobalt and praseodymium compounds often involves high-temperature solid-state reactions. The raw materials, typically metal oxides or carbonates, are mixed in stoichiometric ratios and heated to high temperatures to induce the reaction. The resulting product is then cooled and ground to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: Cobalt and praseodymium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, praseodymium reacts with oxygen to form praseodymium oxide, while cobalt can form various oxides and halides under different conditions .
Common Reagents and Conditions: Common reagents used in the reactions of cobalt and praseodymium compounds include oxygen, halogens, and acids. For instance, praseodymium reacts with dilute acids to form praseodymium salts and hydrogen gas .
Major Products: The major products formed from the reactions of cobalt and praseodymium compounds include oxides, halides, and various salts. For example, praseodymium forms praseodymium(III) chloride when reacted with hydrochloric acid .
Aplicaciones Científicas De Investigación
Cobalt and praseodymium compounds have a wide range of scientific research applications. They are used in the development of advanced materials for electronics, catalysis, and gas sensing. For instance, cobalt-doped praseodymium orthoferrite is a promising material for carbon dioxide gas sensing due to its high sensitivity and stability . Additionally, these compounds are used in the production of high-strength magnets and as catalysts in various chemical reactions .
Mecanismo De Acción
The mechanism of action of cobalt and praseodymium compounds is often related to their magnetic and catalytic properties. In magnetic applications, the alignment of magnetic domains within the compound enhances its magnetic strength. In catalytic applications, the compounds facilitate chemical reactions by providing active sites for the reactants to interact. The specific molecular targets and pathways involved depend on the particular application and the nature of the compound .
Comparación Con Compuestos Similares
Cobalt and praseodymium compounds can be compared with other rare-earth and transition metal compounds. For example, praseodymium compounds are similar to those of neodymium and samarium, which also exhibit significant magnetic properties. praseodymium compounds often have unique optical properties that make them valuable in specific applications .
List of Similar Compounds:- Neodymium compounds
- Samarium compounds
- Lanthanum compounds
- Cerium compounds
Conclusion
Cobalt and praseodymium compounds are versatile materials with a wide range of applications in science and industry. Their unique properties, including magnetic and catalytic capabilities, make them valuable in various fields. Understanding their preparation methods, chemical reactions, and mechanisms of action can help in the development of new materials and technologies.
Propiedades
Número CAS |
94469-96-2 |
|---|---|
Fórmula molecular |
Co7Pr |
Peso molecular |
553.4400 g/mol |
Nombre IUPAC |
cobalt;praseodymium |
InChI |
InChI=1S/7Co.Pr |
Clave InChI |
WLMCHADMMVUFBL-UHFFFAOYSA-N |
SMILES canónico |
[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Pr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-dodecylbenzoate](/img/structure/B14365231.png)

![N,N-Diethyl-7-azabicyclo[4.1.0]hepta-2,4-dien-1-amine](/img/structure/B14365240.png)
![N-[(Pyridin-3-yl)methyl]-1,2,3-benzotriazin-4-amine](/img/structure/B14365242.png)

![Spiro[3-azabicyclo[3.2.0]heptane-6,2'-[1,3]dioxolane]](/img/structure/B14365250.png)
![N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N'-cyano-N''-methylguanidine](/img/structure/B14365252.png)
![1,1'-Methylenebis[2-(decyloxy)benzene]](/img/structure/B14365258.png)

![2-({4-Hydroxy-2-[(2-methylacryloyl)oxy]butoxy}carbonyl)cyclohexane-1-carboxylate](/img/structure/B14365266.png)
![2-(Methoxymethyl)-3-{4-[(propan-2-yl)oxy]phenyl}prop-2-enenitrile](/img/structure/B14365274.png)



